molecular formula C14H17N3O2 B4913535 1-(5-(tert-Butyl)isoxazol-3-yl)-3-phenylurea CAS No. 55807-76-6

1-(5-(tert-Butyl)isoxazol-3-yl)-3-phenylurea

Cat. No.: B4913535
CAS No.: 55807-76-6
M. Wt: 259.30 g/mol
InChI Key: HLGLVMKQMJKHKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Overview of 1-(5-(tert-Butyl)isoxazol-3-yl)-3-phenylurea as a Representative Chemical Entity in Medicinal Chemistry

This compound is a bi-aryl urea (B33335) derivative that has garnered attention primarily for its potent inhibitory activity against specific protein kinases, which are crucial regulators of cellular processes. Its structure, featuring a tert-butyl substituted isoxazole (B147169) ring linked to a phenyl group via a urea bridge, is a key determinant of its biological activity. This compound serves as a representative example of how the strategic combination of distinct chemical moieties can lead to the development of highly selective and efficacious therapeutic candidates. Research has centered on its potential as an anticancer agent, particularly in the context of hematological malignancies.

Significance of Urea and Isoxazole Moieties in Pharmaceutical Research

The urea and isoxazole moieties are considered "privileged structures" in medicinal chemistry due to their frequent appearance in biologically active compounds. nih.gov

The urea moiety (-NH-CO-NH-) is a versatile functional group capable of forming multiple hydrogen bonds, which allows for strong and specific interactions with biological targets such as enzymes and receptors. researchgate.net Its presence is a common feature in many kinase inhibitors, where it often plays a crucial role in binding to the hinge region of the kinase domain. researchgate.net

Historical Development and Discovery of the Compound Class

The development of phenylurea derivatives as kinase inhibitors has been a significant area of research over the past few decades. Early work on bis-aryl ureas demonstrated their potential as inhibitors of various kinases involved in cancer and inflammatory diseases. researchgate.net The exploration of different heterocyclic rings as substitutes for one of the aryl groups led to the discovery of compounds with improved potency and selectivity.

The specific class of N-(5-(tert-butyl)isoxazol-3-yl)-N'-phenylurea analogs emerged from efforts to develop potent and selective inhibitors of FMS-like Tyrosine Kinase 3 (FLT3). A key breakthrough in this area was the discovery of Quizartinib (B1680412) (AC220) , a potent second-generation FLT3 inhibitor. researchgate.net The development of Quizartinib involved the optimization of a lead compound, where the N-(5-(tert-butyl)isoxazol-3-yl) moiety was identified as a critical component for high affinity binding to the FLT3 kinase. researchgate.net This discovery spurred further research into analogs of this compound class, with various modifications to the phenylurea portion to enhance efficacy and pharmacokinetic properties.

Role of FMS-like Tyrosine Kinase 3 (FLT3) in Biological Systems and its Relevance as a Therapeutic Target

FMS-like Tyrosine Kinase 3 (FLT3) is a receptor tyrosine kinase that plays a critical role in the proliferation, differentiation, and survival of hematopoietic stem and progenitor cells. Under normal physiological conditions, the binding of the FLT3 ligand to the receptor induces its dimerization and activation, initiating downstream signaling pathways.

In certain hematological malignancies, particularly Acute Myeloid Leukemia (AML), mutations in the FLT3 gene are among the most common genetic alterations. These mutations, most frequently internal tandem duplications (ITD) in the juxtamembrane domain, lead to constitutive, ligand-independent activation of the kinase. This uncontrolled signaling drives the proliferation and survival of leukemic cells, and is associated with a poor prognosis. The critical role of aberrant FLT3 signaling in the pathogenesis of AML has established it as a key therapeutic target.

Research Landscape of FLT3 Inhibitors and the Position of Phenylurea Derivatives

The recognition of FLT3 as a therapeutic target has led to the development of numerous small molecule inhibitors. These are broadly classified into first and second-generation inhibitors. First-generation inhibitors, such as midostaurin and sunitinib, are multi-targeted kinase inhibitors with activity against FLT3. While they have shown clinical benefit, their lack of specificity can lead to off-target effects.

Second-generation FLT3 inhibitors were designed to be more potent and selective. Phenylurea derivatives, exemplified by the N-(5-(tert-butyl)isoxazol-3-yl)-N'-phenylurea scaffold, represent a prominent class of these second-generation inhibitors. Quizartinib, a member of this class, is a highly potent and selective FLT3 inhibitor. The success of this scaffold has prompted extensive research into other phenylurea-based compounds, with the aim of overcoming resistance mechanisms and further improving clinical outcomes for patients with FLT3-mutated AML.

Research Findings on N-(5-(tert-Butyl)isoxazol-3-yl)-N'-phenylurea Analogs

The following tables summarize the in vitro activity of various analogs of this compound against FLT3 and cancer cell lines.

In Vitro FLT3 Inhibitory Activity of Selected Analogs
CompoundModification on Phenylurea MoietyFLT3 IC50 (nM)
Analog 14-((6,7-dimethoxyquinolin-4-yl)oxy)-3-fluorophenyl0.072 (FLT3-ITD)
Analog 24-(7-methoxyimidazo[1,2-a]pyridin-2-yl)phenylData not available
Quizartinib (AC220)4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b]benzothiazol-2-yl]phenyl1.1 (FLT3-ITD), 4.2 (FLT3-WT)
In Vitro Antiproliferative Activity of Selected Analogs
CompoundCell LineIC50 (nM)
Analog 1MV4-11 (FLT3-ITD)Data not available
Analog 2MV4-11 (FLT3-ITD)Potent activity reported
Quizartinib (AC220)MV4-11 (FLT3-ITD)1.1

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(5-tert-butyl-1,2-oxazol-3-yl)-3-phenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O2/c1-14(2,3)11-9-12(17-19-11)16-13(18)15-10-7-5-4-6-8-10/h4-9H,1-3H3,(H2,15,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLGLVMKQMJKHKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=NO1)NC(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20384632
Record name ST50939513
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20384632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

4.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49672227
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

55807-76-6
Record name ST50939513
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20384632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Derivatization of 1 5 Tert Butyl Isoxazol 3 Yl 3 Phenylurea

General Synthetic Strategies for Phenylurea and Isoxazole (B147169) Core Structures

The synthesis of 1-(5-(tert-butyl)isoxazol-3-yl)-3-phenylurea relies on the construction of two key structural components: the phenylurea group and the 5-(tert-butyl)isoxazole core.

Phenylurea Core Synthesis: The formation of the phenylurea linkage is a fundamental transformation in organic synthesis. A common and straightforward method involves the reaction of an aniline (B41778) with an isocyanate. Alternatively, unsymmetrical arylureas can be synthesized using isocyanate surrogates, such as 3-substituted dioxazolones, which react with amines under basic conditions. tandfonline.com Other methods include the reaction of anilines directly with urea (B33335), often under acidic conditions with heating. chemicalbook.comiglobaljournal.com Transition metal-mediated C-N bond formation has also been explored to create unsymmetrical diarylureas from in situ generated isocyanate intermediates. tandfonline.com

Isoxazole Core Synthesis: The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a versatile scaffold in medicinal chemistry. researchgate.net The most widely reported synthesis is the [3+2] cycloaddition reaction, also known as a 1,3-dipolar cycloaddition, between a nitrile oxide and an alkyne. rsc.orgwikipedia.org Nitrile oxides can be generated in situ from various precursors, including aldoximes, via oxidation. nanobioletters.com Another classical approach involves the condensation reaction of hydroxylamine (B1172632) with a 1,3-dicarbonyl compound or its equivalent, such as an α,β-unsaturated ketone. researchgate.netwikipedia.org Modern methods have also been developed for the regioselective, one-pot synthesis of 3,5-disubstituted isoxazoles from terminal alkynes. nih.gov

Specific Reaction Pathways for the Synthesis of this compound

The synthesis of the title compound is typically achieved by coupling the two requisite building blocks: 3-amino-5-tert-butylisoxazole (B1265968) and a phenyl isocyanate equivalent. The most direct pathway is the reaction of 3-amino-5-tert-butylisoxazole with phenyl isocyanate in an appropriate aprotic solvent.

An analogous reaction has been reported for the synthesis of a related compound, 1-allyl-1-methyl-3-(5-t-butyl-3-isoxazolyl)urea, which was formed by reacting 3-amino-5-t-butylisoxazole with N-allyl-N-methylcarbamoyl chloride. prepchem.com This demonstrates the viability of using either a carbamoyl (B1232498) chloride or an isocyanate to form the urea linkage with the isoxazole amine. In the development of complex analogs, the urea bond is often formed by treating a substituted aniline with a carbamate (B1207046) precursor of the isoxazole amine, which generates the reactive isocyanate in situ or activates the amine for coupling. amazonaws.com

Derivatization Approaches for Structural Analogs and Homologs

The this compound scaffold has been extensively derivatized, particularly in the search for potent enzyme inhibitors. nih.govresearchgate.net Modifications have been explored on the phenyl ring, the isoxazole moiety, and the urea linkage to establish structure-activity relationships (SAR).

Modifications on the Phenyl Ring

The phenyl ring of the molecule serves as a primary point for derivatization to enhance biological activity and modulate physicochemical properties. Research has shown that substitution at the para-position of the phenyl ring is particularly important. nih.govnih.gov Large, heterocyclic ring systems are frequently introduced at this position. SAR studies have indicated that an electron-rich fused ring attached to the phenyl group can be beneficial for antiproliferative activity. nih.gov In contrast, replacing the entire phenyl ring with non-aromatic groups like cyclohexyl or n-hexyl has been shown to result in a loss of inhibitory activity in some phenylurea series, highlighting the importance of the aromatic system. nih.gov

Below is a table summarizing key derivatives with major modifications on the phenyl ring, primarily developed as FMS-like tyrosine kinase-3 (FLT3) inhibitors.

Derivative NamePhenyl Ring Modification (at para-position)Reference
Quizartinib (B1680412) (AC220) Imidazo[2,1-b] rsc.orgnanobioletters.combenzothiazol-2-yl group with a 2-morpholin-4-yl-ethoxy side chain nih.govacs.org
Compound 16i 7-methoxyimidazo[1,2-a]pyridin-2-yl group nih.gov
AB530 A carboxamide-containing heterocyclic system nih.gov
BLD-2630 1-Aminoisoquinolin-5-yl group bldpharm.com

This table is for illustrative purposes and lists examples of complex modifications made to the phenyl ring in structural analogs.

Substitutions on the Isoxazole Moiety

While the phenyl ring has been the subject of extensive modification, the 5-(tert-butyl)isoxazole moiety is a more conserved feature in many potent analogs. nih.govresearchgate.netnih.gov The bulky tert-butyl group at the C-5 position of the isoxazole ring is often retained. However, general synthetic methods for isoxazoles allow for a wide variety of alkyl and aryl substituents at this position, suggesting that structural analogs with different groups could be synthesized. nih.gov For instance, the cycloaddition of different alkynes with the appropriate nitrile oxide would yield isoxazoles with diverse C-5 substituents.

Diversification of the Urea Linkage

The urea linker (-NH-CO-NH-) is critical for the structural integrity of these molecules, but it also offers opportunities for modification. The nitrogen atoms of the urea moiety can be alkylated. For example, the synthesis of 1-allyl-1-methyl-3-(5-t-butyl-3-isoxazolyl)urea demonstrates that one or both hydrogen atoms on the urea nitrogens can be replaced with other functional groups. prepchem.com Such modifications can alter the hydrogen bonding capacity, conformational flexibility, and metabolic stability of the compound.

Purification and Characterization Techniques in Synthetic Research

The synthesis and derivatization of this compound and its analogs require rigorous purification and characterization to ensure chemical identity and purity.

Purification Techniques:

Column Chromatography: Silica gel column chromatography is a standard method for purifying the final compounds and intermediates from reaction mixtures. amazonaws.comnih.gov

Recrystallization: This technique is used to obtain highly pure crystalline solids, which is particularly useful for final products. iglobaljournal.comrsc.org

Thin-Layer Chromatography (TLC): TLC is routinely used to monitor the progress of reactions and to determine the appropriate solvent systems for column chromatography. iglobaljournal.commdpi.com

Filtration: Simple filtration is often employed to collect precipitated products from a solution. chemicalbook.comamazonaws.com

Characterization Techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR are essential for elucidating the molecular structure of the synthesized compounds by providing detailed information about the chemical environment of hydrogen and carbon atoms. researchgate.netnih.gov

Mass Spectrometry (MS): Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) are used to confirm the molecular weight of the target compound and assess its purity. researchgate.netamazonaws.com

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups, such as the carbonyl (C=O) and N-H bonds of the urea linkage and the C=N bond of the isoxazole ring. researchgate.netmdpi.com

Elemental Analysis: This technique provides the percentage composition of elements (carbon, hydrogen, nitrogen) in a compound, which is used to confirm its empirical formula. researchgate.net

Melting Point Determination: The melting point is a physical constant that serves as a criterion of purity for solid compounds. iglobaljournal.commdpi.com

Biological Activity and Pharmacological Characterization of 1 5 Tert Butyl Isoxazol 3 Yl 3 Phenylurea Analogs

Assessment of FLT3 Kinase Inhibitory Potency

The inhibitory potential of 1-(5-(tert-Butyl)isoxazol-3-yl)-3-phenylurea analogs against FLT3 kinase is a key determinant of their therapeutic promise. This has been extensively evaluated against both the normal, or wild-type, form of the enzyme and its constitutively activated mutant variants, which are hallmarks of FLT3-driven AML.

Efficacy against FLT3 Mutants and Drug-Resistant Variants

Mutations in the FLT3 gene are a common occurrence in AML, leading to ligand-independent activation of the kinase and uncontrolled cell proliferation. The two main classes of activating mutations are internal tandem duplications (ITD) in the juxtamembrane domain and point mutations in the tyrosine kinase domain (TKD). Analogs of this compound have demonstrated significant efficacy against these clinically relevant mutants.

The FLT3-ITD mutation is present in approximately 20-30% of AML patients and is associated with a poor prognosis. This has made it a primary target for inhibitor development. Analogs built upon the this compound scaffold have shown exceptional potency against FLT3-ITD. For instance, Quizartinib (B1680412) exhibits an IC50 of 1.1 nM against FLT3-ITD autophosphorylation in MV4-11 cells. nih.gov Further structure-activity relationship (SAR) studies have led to the discovery of even more potent compounds. One such analog, 1-(5-(tert-butyl)isoxazol-3-yl)-3-(4-((6,7-dimethoxyquinolin-4-yl)oxy)-3-fluorophenyl)urea, displayed an exceptionally low IC50 of 0.072 nM against FLT3-ITD. researchgate.net Another novel derivative, Clifutinib, also showed high potency with an IC50 value of 15.1 nM against the FLT3-ITD kinase. medkoo.com

Point mutations in the TKD, such as the D835Y and F691L substitutions, are another mechanism of FLT3 activation and can confer resistance to certain FLT3 inhibitors. The development of second-generation this compound analogs has focused on overcoming this resistance. The analog CHMFL-FLT3-213 has demonstrated highly potent inhibitory effects against a variety of FLT3 mutants, including those with TKD mutations like D835Y/H/V and the dual FLT3-ITD-F691L mutation. nih.gov Similarly, the compound 1-(5-(tert-butyl)isoxazol-3-yl)-3-(4-((6,7-dimethoxyquinolin-4-yl)oxy)-3-fluorophenyl)urea was effective against both FLT3-ITD/F691L and FLT3-ITD/D835Y with IC50 values of 5.86 nM and 3.48 nM, respectively. researchgate.net

Cellular Antiproliferative Activity in Relevant Cell Lines (e.g., MV4-11 cells)

The ultimate test of a kinase inhibitor's potential is its ability to halt the proliferation of cancer cells that depend on the target kinase for survival. The MV4-11 cell line, which harbors the FLT3-ITD mutation, is a standard model for evaluating the cellular efficacy of FLT3 inhibitors. Analogs of this compound have consistently demonstrated potent antiproliferative activity in these cells.

Quizartinib, for example, inhibits the proliferation of MV4-11 cells with a very low IC50 of 1.1 nM. acs.org The novel analog N-(5-(tert-butyl)isoxazol-3-yl)-N'-(4-(7-methoxyimidazo[1,2-a]pyridin-2-yl)phenyl)urea (compound 16i) also showed high potency against MV4-11 cells. nih.gov Clifutinib was found to potently suppress the proliferation of both MV4-11 and MOLM-13 AML cells, which also carry the FLT3-ITD mutation, with IC50 values of 1.5 nM and 1.4 nM, respectively. medkoo.com These findings confirm that the potent enzymatic inhibition of FLT3-ITD by these compounds translates into effective blocking of cancer cell growth.

Kinase Selectivity Profiling

While potent inhibition of the target kinase is essential, the selectivity of an inhibitor across the broader human kinome is a critical factor in determining its potential for off-target effects. A highly selective inhibitor is generally preferred to minimize unintended biological consequences.

Differentiation from Other Receptor Tyrosine Kinases (e.g., c-KIT, VEGFR2)

Quizartinib is a powerful FLT3 inhibitor, but it also demonstrates significant inhibitory activity against c-KIT, a receptor tyrosine kinase crucial for hematopoiesis. This dual inhibition is a known liability, as the suppression of c-KIT is linked to myelosuppression, a serious side effect observed in patients treated with quizartinib. The structural similarity between the ATP-binding pockets of FLT3 and c-KIT presents a significant challenge in designing truly selective inhibitors.

In contrast, the activity of this class of compounds against Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) is generally less pronounced. Many FLT3 inhibitors, however, do exhibit some level of VEGFR2 inhibition, which can contribute to both therapeutic and adverse effects related to angiogenesis. nih.gov The development of analogs with minimal activity against both c-KIT and VEGFR2 is a key objective in ongoing research to improve the safety profile of FLT3-targeted therapies. nih.gov

The following table summarizes the inhibitory activities of selected this compound analogs against FLT3, c-KIT, and VEGFR2, highlighting the ongoing efforts to optimize the selectivity profile.

Compound NameTarget KinaseInhibitory Activity (IC50/Kd)Reference
Quizartinib (AC220) FLT31.1 nM (IC50) nih.gov
c-KIT28 nM (IC50)
VEGFR2>1000 nM (IC50)
N-(5-(tert-butyl)isoxazol-3-yl)-N'-(4-(7-methoxyimidazo[1,2-a]pyridin-2-yl)phenyl)urea (16i) FLT3Significantly active nih.gov
c-KITNot reported
VEGFR2Not reported
1-(5-(tert-butyl)isoxazol-3-yl)-3-(4-((6,7-dimethoxyquinolin-4-yl)oxy)-3-fluorophenyl)urea (4d) FLT3-ITD0.072 nM (IC50)
Kinase PanelGood selectivity for FLT3

Note: The table is populated with publicly available data and may not be exhaustive. Direct comparative studies of all analogs against all three kinases are limited.

Implications of Selectivity for Target Engagement Studies

The selectivity profile of a kinase inhibitor has profound implications for the design and interpretation of target engagement studies. The primary goal of such studies is to confirm that the drug is interacting with its intended target in the biological system at concentrations that are therapeutically relevant. However, off-target activities can confound these assessments.

In the case of this compound analogs, the potent inhibition of c-KIT complicates the evaluation of on-target FLT3 engagement. Pharmacodynamic biomarkers are often used to measure the biological response to a drug. For FLT3 inhibitors, a key biomarker is the inhibition of FLT3 autophosphorylation. nih.gov However, if an inhibitor also potently inhibits c-KIT, observed downstream signaling changes or clinical effects like myelosuppression may be a composite of both on-target (FLT3) and off-target (c-KIT) inhibition. This makes it challenging to establish a clear dose-response relationship for FLT3 inhibition alone.

Therefore, a highly selective inhibitor is invaluable for target validation and for establishing a clean pharmacokinetic/pharmacodynamic (PK/PD) model. For analogs with significant off-target activities, target engagement studies must be designed to differentiate between the effects on the primary target and those on other kinases. This may involve:

Utilizing highly specific biomarkers: Employing assays that can distinguish between the phosphorylation status of FLT3 and off-targets like c-KIT.

In vitro and in vivo models with differential target expression: Using cell lines or animal models that express the primary target but have minimal or no expression of the off-target kinase to isolate the on-target effects.

Careful dose-escalation studies: Correlating the dose-dependent inhibition of specific biomarkers with the observed physiological or clinical outcomes to dissect the contribution of on- and off-target activities.

Ultimately, a thorough understanding of the kinase selectivity profile of this compound analogs is essential for the successful clinical development of these compounds. Achieving a high degree of selectivity not only improves the safety profile but also enables a more precise and reliable assessment of target engagement, a critical step in validating the therapeutic hypothesis.

Structure Activity Relationship Sar Studies of 1 5 Tert Butyl Isoxazol 3 Yl 3 Phenylurea Derivatives

Elucidation of Key Pharmacophoric Features for FLT3 Inhibition

The fundamental pharmacophore of 1-(5-(tert-butyl)isoxazol-3-yl)-3-phenylurea derivatives essential for FLT3 inhibition can be dissected into three key regions: a heterocyclic head group, a central urea (B33335) linker, and a terminal phenyl ring.

Heterocyclic Head Group (5-(tert-butyl)isoxazole): This moiety primarily serves as a hydrophobic anchor, occupying a specific pocket within the ATP-binding site of the kinase. The bulky tert-butyl group is crucial for establishing favorable van der Waals interactions.

Central Urea Linker (-NH-CO-NH-): The urea group is a critical pharmacophoric element, acting as a hydrogen bond donor-acceptor hinge binder. nih.govresearchgate.netresearchgate.net It forms a pair of key hydrogen bonds with the amino acid residues in the hinge region of the FLT3 kinase, which connects the N- and C-lobes of the enzyme. nih.gov This bidentate interaction is fundamental for the high-affinity binding and inactivation of the kinase. nih.gov SAR studies have consistently shown that replacing the urea moiety leads to a significant decrease in inhibitory activity. nih.gov

**4.2. Impact of Substituent Variation on Potency and Selectivity

The phenyl ring of the this compound scaffold is the most extensively modified position in SAR studies to achieve high potency and selectivity. The substituents on this ring explore additional binding pockets and interactions within the kinase domain.

Initial studies demonstrated that unsubstituted or simply substituted phenyl rings resulted in modest activity. The major breakthrough in potency came from introducing larger, complex heterocyclic systems at the para-position of the phenyl ring. These extended moieties access a deeper hydrophobic pocket, leading to a dramatic increase in inhibitory activity.

A prime example of this strategy is the development of Quizartinib (B1680412) (AC220). In this molecule, a large imidazo[2,1-b] nih.govnih.govbenzothiazole group is attached to the phenyl ring, which confers exceptional potency against FLT3. acs.orgnih.gov Further modifications to this appended heterocyclic system, such as the addition of a morpholino-ethoxy group, were made to improve aqueous solubility and pharmacokinetic properties without compromising potency. acs.orgnih.gov

Studies have shown that introducing fused ring systems to the phenyl group can yield compounds with high potency against FLT3-ITD-bearing cells. nih.gov For instance, the derivative N-(5-(tert-butyl)isoxazol-3-yl)-N'-(4-(7-methoxyimidazo[1,2-a]pyridin-2-yl)phenyl)urea was identified as a highly potent inhibitor with a favorable pharmacokinetic profile. nih.gov Similarly, another derivative, 1-(5-(tert-butyl)isoxazol-3-yl)-3-(4-((6,7-dimethoxyquinolin-4-yl)oxy)-3-fluorophenyl)urea, demonstrated nanomolar inhibitory concentrations against both wild-type and mutated forms of FLT3. researchgate.net

The following table summarizes the impact of various substituents on the phenyl ring on FLT3 inhibitory activity.

CompoundPhenyl Ring Substituent (R)FLT3-ITD IC₅₀ (nM)Reference
1 -H>1000 researchgate.net
2 -4-(7-methoxyimidazo[1,2-a]pyridin-2-yl)1.3 nih.gov
3 (Quizartinib/AC220) -4-(7-(2-morpholinoethoxy)imidazo[2,1-b] nih.govnih.govbenzothiazol-2-yl)1.1 acs.org
4 -3-fluoro-4-((6,7-dimethoxyquinolin-4-yl)oxy)0.072 researchgate.net
5 (CHMFL-FLT3-213) -4-(4-Amino-3-(4-(2-morpholinoethoxy)phenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)1.8 nih.gov

The urea linker is arguably the most critical component for the biological activity of these compounds. nih.gov Its ability to form strong, directional hydrogen bonds with the kinase hinge is the cornerstone of its inhibitory mechanism. researchgate.net Numerous studies have confirmed that the N,N'-disubstituted urea structure is essential. nih.gov

Attempts to modify or replace the urea linker have generally resulted in a substantial loss of potency. nih.gov For example, replacement with amide or thiourea (B124793) groups, while still capable of hydrogen bonding, alters the geometry and electronic profile of the linker, disrupting the optimal interaction with the hinge region. Methylation of the urea nitrogens can also impact the preferred 3D conformation, which may affect binding affinity. researchgate.net The rigidity and specific hydrogen-bonding pattern provided by the diaryl urea moiety are thus considered indispensable for potent FLT3 inhibition in this chemical series. nih.govresearchgate.net

Rational Design Principles Guiding Analog Development

The development of advanced analogs from the initial this compound lead has been heavily guided by rational and structure-based design principles. nih.govnih.gov After identifying the core pharmacophore, research efforts focused on optimizing the substituent on the terminal phenyl ring to maximize potency and improve drug-like properties. nih.gov

A key strategy involved designing large, heterocyclic substituents that could occupy an adjacent hydrophobic pocket in the FLT3 binding site, thereby transitioning the compounds into highly potent "Type II" inhibitors. nih.gov These inhibitors stabilize the inactive "DFG-out" conformation of the kinase.

Ligand Efficiency and Physicochemical Property Optimization in SAR

In the this compound series, the addition of large substituents to the phenyl ring significantly increases molecular weight. While this strategy successfully boosts potency into the low nanomolar and even picomolar range, it is essential that the gain in binding energy outweighs the increase in size to maintain good ligand efficiency.

Furthermore, these large, often hydrophobic additions can negatively impact physicochemical properties like solubility and permeability. A major focus of later-stage SAR was to mitigate these issues. For example, the rational introduction of polar groups, such as the morpholinoethoxy chain in Quizartinib, was a deliberate strategy to enhance aqueous solubility and improve the pharmacokinetic profile without sacrificing the high potency achieved through the complex heterocyclic core. acs.orgnih.gov This highlights a sophisticated optimization process where SAR is used not just to enhance target binding but to create a balanced molecule with both potent activity and favorable drug-like properties.

Computational and Theoretical Chemistry Studies of 1 5 Tert Butyl Isoxazol 3 Yl 3 Phenylurea

Quantum Chemical Calculations for Electronic Structure Analysis (e.g., DFT, B3LYP/6-31g(d,p))

Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties of a molecule, which in turn govern its reactivity and interaction with biological targets. For 1-(5-(tert-Butyl)isoxazol-3-yl)-3-phenylurea and its derivatives, Density Functional Theory (DFT) has been a primary method for these investigations. researchgate.net

The B3LYP functional combined with the 6-31G(d,p) basis set is a widely employed level of theory for such calculations, offering a balance between accuracy and computational cost. inpressco.comresearchgate.net This method is used to perform full geometry optimization, determining the molecule's most stable three-dimensional conformation. researchgate.net From this optimized geometry, a variety of electronic properties can be calculated. inpressco.com

An analysis of N-(5-(tert-butyl)isoxazol-3-yl)-N'-phenylurea analogs involved calculating their electronic structure using the DFT B3LYP/6-31g(d,p) method to explore relationships with biological activities, such as the inhibition of FMS-like tyrosine kinase 3 (FLT3). researchgate.net Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of these frontier orbitals and their gap (LUMO-HOMO) are crucial indicators of a molecule's chemical reactivity and kinetic stability. inpressco.com A smaller energy gap generally implies higher reactivity, which can be correlated with biological activity.

Table 1: Key Parameters from Quantum Chemical Calculations

Parameter Significance
Optimized Geometry Provides the most stable 3D structure of the molecule.
HOMO Energy Relates to the molecule's ability to donate electrons.
LUMO Energy Relates to the molecule's ability to accept electrons.
HOMO-LUMO Gap Indicates chemical reactivity and stability.

| Molecular Electrostatic Potential (MEP) | Maps charge distributions, identifying regions for electrophilic and nucleophilic attack. |

These theoretical calculations provide a foundational understanding of the electronic characteristics that drive the interactions of this compound class with their biological targets. nih.gov

Molecular Docking and Molecular Dynamics Simulations for Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the interaction between a ligand, such as a this compound derivative, and its protein target. journalijbcrr.comacu.edu.in These methods have been extensively applied to analogs of this compound, particularly in the context of their inhibitory activity against kinases like FLT3. whiterose.ac.uknih.govnih.govfigshare.comnih.gov

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, providing insights into the binding mode and affinity. journalijbcrr.comnih.gov For FLT3 inhibitors based on this scaffold, docking studies reveal key hydrogen bonds and hydrophobic interactions within the ATP-binding pocket of the kinase. researchgate.net The urea (B33335) moiety is often crucial for forming hydrogen bonds with hinge region residues of the kinase, while the tert-butyl isoxazole (B147169) and phenyl groups engage in hydrophobic interactions.

Following docking, Molecular Dynamics (MD) simulations are employed to study the stability and dynamics of the ligand-protein complex over time. whiterose.ac.ukgsu.edu An MD simulation of a complex over a period, for instance 100 nanoseconds, can confirm the stability of the interactions predicted by docking and reveal the dynamic behavior of the ligand within the active site. gsu.edunih.gov These simulations provide a more realistic model of the physiological environment and can highlight the importance of specific interactions for maintaining a stable and potent inhibitory complex. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov This method is instrumental in drug design for optimizing lead compounds and predicting the activity of novel molecules. mdpi.comresearchgate.net

For analogs of this compound, QSAR studies have successfully correlated electronic structure parameters with biological activities like FLT3 inhibition and antiproliferative effects. researchgate.net A study on a series of these analogs demonstrated that descriptors derived from DFT calculations could be used to build statistically significant models. researchgate.net These models can predict the inhibitory activity based on calculated electronic properties, suggesting that the electronic makeup of the molecule is a key determinant of its biological function. nih.govtandfonline.com

A more detailed QSAR approach involves the use of local atomic reactivity indices, also derived from quantum chemical calculations. researchgate.net These indices, such as condensed Fukui functions or local softness, pinpoint specific atoms or regions within the molecule that are most important for its reactivity and interaction with the target. By analyzing these indices for a series of N-(5-(tert-butyl)isoxazol-3-yl)-N'-phenylurea analogs, researchers can identify which atomic sites are critical for biological activity. researchgate.net This information is invaluable for guiding chemical modifications to enhance potency, allowing chemists to focus on substituting atoms at positions predicted to have the greatest positive impact on activity.

Pharmacophore mapping identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. researchgate.net For FLT3 inhibitors based on the this compound scaffold, a typical pharmacophore model would include hydrogen bond donors and acceptors (from the urea group) and hydrophobic regions (from the tert-butyl and phenyl groups). researchgate.net

Once a reliable pharmacophore model is developed, it can be used as a 3D query in virtual screening campaigns to search large chemical databases for novel compounds that match the pharmacophore features. nih.govresearchgate.netsciety.org This approach has been successfully used to identify new and structurally diverse FLT3 inhibitors, demonstrating the utility of the core scaffold's key features in drug discovery. researchgate.netsciety.org

In Silico Prediction of Adsorption, Distribution, Metabolism, and Excretion (ADME) Properties (preclinical context)

In the early stages of drug discovery, it is crucial to assess the potential pharmacokinetic properties of a compound. In silico ADME prediction models are used to estimate these properties computationally, helping to prioritize candidates with favorable drug-like profiles and identify potential liabilities before costly synthesis and testing. nih.gov

For isoxazole derivatives, including those based on the this compound scaffold, various ADME parameters are routinely predicted. nih.govtandfonline.com These predictions are often based on the compound's structure and physicochemical properties like molecular weight, lipophilicity (cLogP), and topological polar surface area (TPSA). nih.gov

Table 2: Commonly Predicted In Silico ADME Properties

ADME Property Description Predicted Outcome for Analogs
Human Intestinal Absorption (HIA) Predicts the extent of absorption from the gut. Generally predicted to be high for this class of compounds.
Blood-Brain Barrier (BBB) Permeation Predicts the ability to cross into the central nervous system. Variable, depending on specific substitutions and TPSA. nih.gov
P-glycoprotein (PGP) Substrate Predicts if the compound is likely to be removed from cells by efflux pumps. Often predicted as non-substrates, which is favorable. nih.gov
CYP450 Inhibition Predicts potential for drug-drug interactions by inhibiting metabolic enzymes. A key parameter to check for potential liabilities.

| Drug-Likeness | Evaluates compliance with filters like Lipinski's Rule of Five. | Generally compliant, indicating good oral bioavailability potential. nih.gov |

These computational models provide a valuable preliminary assessment of a compound's pharmacokinetic profile, guiding the selection and optimization of derivatives with a higher probability of success in later preclinical and clinical development stages. nih.govnih.gov

Preclinical Efficacy and Pharmacological Profiling of 1 5 Tert Butyl Isoxazol 3 Yl 3 Phenylurea Analogs

In Vitro Efficacy in Disease-Relevant Cellular Models (e.g., AML cell lines, psoriasis models)

The in vitro potency of 1-(5-(tert-Butyl)isoxazol-3-yl)-3-phenylurea analogs has been primarily assessed through their inhibitory activity against FLT3 kinase and their anti-proliferative effects on cancer cell lines harboring FLT3 mutations. nih.gov The human AML cell line MV4-11, which expresses an internal tandem duplication (ITD) mutation of FLT3 (FLT3-ITD), is a standard model for these evaluations. nih.govresearchgate.net

Structure-activity relationship (SAR) studies have led to the discovery of highly potent compounds. One such analog, N-(5-(tert-butyl)isoxazol-3-yl)-N'-(4-(7-methoxyimidazo[1,2-a]pyridin-2-yl)phenyl)urea, demonstrated significant potency against FLT3-ITD-bearing MV4-11 cells. nih.gov This compound was found to inhibit the phosphorylation of FLT3 and induce apoptosis in a concentration-dependent manner in these cells. nih.gov Another potent type II FLT3 kinase inhibitor, CHMFL-FLT3-213, exhibited strong inhibitory effects against the FLT3-ITD mutant and associated oncogenic mutations. figshare.com In cellular assays, this compound effectively disrupted FLT3-ITD mediated signaling pathways, leading to apoptosis and cell cycle arrest in the G0/G1 phase. figshare.com

In the context of psoriasis, a chronic T-cell-mediated autoimmune disease where FLT3 is considered a potential molecular target, analogs have also been evaluated. researchgate.net The compound 1-(4-(1H-pyrazolo[3,4-d]pyrimidin-4-yloxy)-3-fluorophenyl)-3-(5-tert-butylisoxazol-3-yl)urea (18b) showed high potency in preliminary anti-psoriasis tests. researchgate.net It was found to effectively inhibit the proliferation of the HaCaT keratinocyte cell line, a common in vitro model for psoriasis research. researchgate.net

CompoundTarget/Cell LineActivity MetricReported PotencyReference
N-(5-(tert-butyl)isoxazol-3-yl)-N'-(4-(7-methoxyimidazo[1,2-a]pyridin-2-yl)phenyl)ureaMV4-11 (AML)Anti-proliferative IC50High potency nih.gov
CHMFL-FLT3-213FLT3-ITD mutantInhibitory ActivityHighly potent figshare.com
1-(4-(1H-pyrazolo[3,4-d]pyrimidin-4-yloxy)-3-fluorophenyl)-3-(5-tert-butylisoxazol-3-yl)urea (18b)HaCaT (Psoriasis model)Anti-proliferative activityEffective inhibition researchgate.net
AC220 (Quizartinib)FLT3Inhibitory ActivityPotent and selective nih.govacs.org

In Vivo Efficacy in Animal Models of Disease (e.g., xenograft mouse models of AML, K14-VEGF transgenic mouse model of psoriasis)

The promising in vitro results of these analogs have been translated into significant in vivo efficacy in various animal models. For AML, the MV4-11 xenograft mouse model is commonly used, where human AML cells are implanted in immunodeficient mice to create tumors. nih.gov

Studies with N-(5-(tert-butyl)isoxazol-3-yl)-N'-(4-(7-methoxyimidazo[1,2-a]pyridin-2-yl)phenyl)urea showed that this compound led to complete tumor regression in the MV4-11 xenograft model. nih.gov Similarly, the highly potent and selective FLT3 inhibitor AC220 (Quizartinib), which shares the N-(5-tert-butyl-isoxazol-3-yl)urea core structure, demonstrated superior efficacy and tolerability in tumor xenograft models. nih.govacs.orgdocumentsdelivered.com The analog CHMFL-FLT3-213 also significantly suppressed tumor growth in in vivo MV4-11 xenograft studies. figshare.com

For psoriasis, the K14-VEGF transgenic mouse model, which develops skin lesions resembling human psoriasis, is a relevant in vivo system. researchgate.netresearchgate.net The analog 1-(4-(1H-pyrazolo[3,4-d]pyrimidin-4-yloxy)-3-fluorophenyl)-3-(5-tert-butylisoxazol-3-yl)urea (18b) exhibited significant anti-psoriatic effects in this model. researchgate.net Notably, no recurrence of the psoriasis-like lesions was observed 15 days after the final administration of the compound. researchgate.net

Preclinical Pharmacokinetic Profiles (e.g., aqueous solubility, bioavailability)

The development of orally active drugs requires favorable pharmacokinetic (PK) properties. Early analogs in this class were identified as potent and selective FLT3 kinase inhibitors but possessed suboptimal aqueous solubility and oral PK properties at higher doses in rodents, which hindered their clinical development. nih.govacs.orgdocumentsdelivered.com

Subsequent medicinal chemistry efforts focused on improving these characteristics. For instance, N-(5-(tert-butyl)isoxazol-3-yl)-N'-(4-(7-methoxyimidazo[1,2-a]pyridin-2-yl)phenyl)urea was developed to have acceptable aqueous solubility and a desirable pharmacokinetic profile. nih.gov The extensively studied compound AC220 (Quizartinib) was specifically designed with an added water-solubilizing group to enhance its pharmaceutical properties, resulting in an excellent PK profile. nih.govacs.org In vivo studies with another analog, CHMFL-FLT3-213, demonstrated an acceptable oral bioavailability (F) of 19%. figshare.com

CompoundPharmacokinetic ParameterFindingReference
Early Analogs (e.g., AB530)Aqueous solubility, Oral PKSuboptimal nih.govacs.org
N-(5-(tert-butyl)isoxazol-3-yl)-N'-(4-(7-methoxyimidazo[1,2-a]pyridin-2-yl)phenyl)ureaAqueous solubility, PK profileAcceptable and desirable nih.gov
AC220 (Quizartinib)PK profile, Pharmaceutical propertiesExcellent nih.govacs.org
CHMFL-FLT3-213Oral Bioavailability (F)19% figshare.com

Biomarker Identification and Translational Research Approaches in Preclinical Models

In preclinical studies, biomarkers are crucial for confirming the mechanism of action of targeted agents and for predicting their therapeutic efficacy. For FLT3 inhibitors, the autophosphorylation of the FLT3 receptor serves as a direct pharmacodynamic biomarker of its activation. mdpi.com The successful inhibition of the kinase is indicated by a loss of this autophosphorylation. mdpi.com

The activity of these compounds is further confirmed by assessing the phosphorylation status of downstream signaling proteins, such as STAT5 and ERK1/2. mdpi.comthno.org Inhibition of FLT3 phosphorylation by an effective analog leads to a subsequent reduction in the phosphorylation of these downstream effectors in AML cells. nih.govthno.org This demonstrates that the compound is engaging its target and disrupting the oncogenic signaling cascade.

In preclinical psoriasis models, translational research approaches involve monitoring both systemic and local biomarkers of inflammation. Efficacy in the K14-VEGF transgenic mouse model was correlated with a significant decrease in serum levels of inflammatory cytokines such as IL-6 and IL-8. researchgate.net Furthermore, immunohistochemical analysis of skin lesions can be used to assess the infiltration of immune cells. Treatment efficacy has been associated with the downregulation of markers for T-helper cells (CD4), cytotoxic T-lymphocytes (CD8), dendritic cells (CD11b/c), and macrophages (F4/80), as well as key pathological mediators like VEGF and NF-κB. researchgate.netresearchgate.net

Challenges and Future Directions in Research on 1 5 Tert Butyl Isoxazol 3 Yl 3 Phenylurea Analogs

Addressing Drug Resistance Mechanisms and Mutant Specificity

A primary challenge in the clinical use of FLT3 inhibitors is the development of drug resistance, often through secondary mutations in the FLT3 kinase domain. A major goal for next-generation 1-(5-(tert-Butyl)isoxazol-3-yl)-3-phenylurea analogs is to maintain potency against both the primary FLT3 internal tandem duplication (ITD) mutation and various resistance-conferring point mutations.

Research has led to the discovery of new analogs with broad activity against multiple mutants. For instance, the compound CHMFL-FLT3-213, a derivative of the core structure, demonstrates high potency not only against FLT3-ITD but also against a wide array of clinically relevant resistance mutations, including those at the D835 residue (D835Y/H/V) and the F691L gatekeeper mutation. This highlights a key future direction: the rational design of compounds that can inhibit a spectrum of mutant forms of the target kinase, thereby anticipating and overcoming potential mechanisms of clinical relapse.

Compound AnalogTargeted FLT3 MutationsReported IC50 (nM)Reference
1-(5-(tert-butyl)isoxazol-3-yl)-3-(4-((6,7-dimethoxyquinolin-4-yl)oxy)-3-fluorophenyl)urea (4d)FLT3-ITD, FLT3-ITD/F691L, FLT3-ITD/D835Y0.072, 5.86, 3.48
CHMFL-FLT3-213FLT3-ITD, FLT3-D835Y/H/V, FLT3-ITD-D835Y/I/N/A/G/Del, FLT3-ITD-F691LData available in source

Optimizing Selectivity and Minimizing Off-Target Effects

While potent inhibition of FLT3 is desired, the clinical utility of kinase inhibitors can be hampered by off-target activities. The first generation of FLT3 inhibitors were often multi-kinase inhibitors that lacked sufficient potency and selectivity. Analogs of this compound, such as quizartinib (B1680412), were specifically developed as highly potent and selective FLT3 inhibitors.

However, even highly selective agents can have clinically relevant off-target effects. For example, inhibition of the structurally related c-Kit receptor by some FLT3 inhibitors can contribute to myelosuppression. A significant challenge and future direction is the fine-tuning of the molecular structure of new analogs to maximize selectivity for FLT3 over other kinases, particularly c-Kit. This involves a deep understanding of the structural differences between the ATP-binding pockets of these kinases to design molecules that exploit these subtle variations, thereby minimizing toxicity and improving the therapeutic window.

Exploration of Novel Binding Modes and Allosteric Modulation

Most current FLT3 inhibitors are "type I" inhibitors that bind to the active conformation of the kinase at the ATP-binding site. A promising area of research is the development of "type II" inhibitors, which bind to the inactive kinase conformation. These inhibitors often have different selectivity profiles and can be effective against mutations that confer resistance to type I inhibitors. The discovery of CHMFL-FLT3-213 as a potent type II inhibitor based on the this compound scaffold demonstrates the potential of this approach.

A further, more exploratory, future direction is the investigation of allosteric modulation. Allosteric inhibitors bind to sites on the kinase distant from the active site, inducing a conformational change that inactivates the enzyme. This approach offers the potential for greater selectivity, as allosteric sites are generally less conserved across the kinome than the ATP-binding pocket. While no allosteric inhibitors based on this specific scaffold have been reported, exploring this mechanism represents a frontier in overcoming the limitations of ATP-competitive drugs.

Integration of Artificial Intelligence and Machine Learning in Drug Discovery Pipelines

These AI platforms can integrate structural biology data, structure-activity relationships, and predictive toxicology models to accelerate the identification and optimization of lead compounds. By predicting potency, selectivity, and potential resistance profiles in silico, AI/ML can help prioritize the synthesis of the most promising candidates, reducing the time and resources required in the preclinical phase. This approach allows for a more rapid and rational exploration of the chemical space around the core scaffold to address the challenges of resistance and off-target effects.

Potential for Combination Strategies in Preclinical Research

Given the complexity of cancer biology and the ability of tumors to develop resistance, monotherapy is often insufficient to achieve long-term remission. A critical future direction for analogs like quizartinib is the exploration of combination strategies in preclinical models. Research has shown that combining FLT3 inhibitors with other targeted agents or conventional chemotherapy can result in synergistic cytotoxicity and overcome resistance.

Preclinical studies have demonstrated the potential of combining FLT3 inhibitors with agents targeting other key survival pathways in AML. Promising combinations that have shown synergistic effects in vitro and in vivo include:

BCL-2 inhibitors (e.g., venetoclax)

BET inhibitors (e.g., PLX51107)

CDK4/6 and PI3K inhibitors

MCL-1 inhibitors (e.g., AMG 176)

Conventional chemotherapy (e.g., cytarabine, daunorubicin)

These studies suggest that rational combinations can prevent the emergence of resistant clones and deepen therapeutic responses. Future preclinical research will focus on identifying the most effective and tolerable combination regimens to move forward into clinical investigation.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.